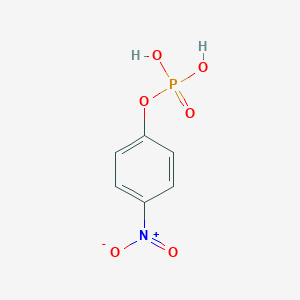

4-硝基苯基磷酸酯

描述

对硝基苯基磷酸酯: 是一种非蛋白类显色底物,广泛用于生化分析,特别用于检测磷酸酶(如碱性磷酸酶和酸性磷酸酶)的活性 . 该化合物以其通过称为脱磷酸化的生物机制从无色状态转变为有色化合物的能力而闻名 . 这种特性使其成为各种科学研究应用中宝贵的工具。

科学研究应用

作用机制

生化分析

Biochemical Properties

4-Nitrophenyl phosphate is a non-proteinaceous chromogenic substrate for alkaline and acid phosphatases used in ELISA and conventional spectrophotometric assays . Phosphatases catalyze the hydrolysis of 4-nitrophenyl phosphate, liberating inorganic phosphate and the conjugate base of para-nitrophenol . The resulting phenolate is yellow, with a maximal absorption at 405 nm . This property can be used to determine the activity of various phosphatases including alkaline phosphatase (AP) and protein tyrosine phosphatase (PTP) .

Cellular Effects

The hydrolysis of 4-Nitrophenyl phosphate by phosphatases in cells results in the production of inorganic phosphate and para-nitrophenol . This reaction can influence cell function by altering the levels of these products. For instance, the increase in inorganic phosphate can impact various cellular processes, including energy metabolism and signal transduction .

Molecular Mechanism

The molecular mechanism of 4-Nitrophenyl phosphate involves its interaction with enzymes such as phosphatases . These enzymes catalyze the hydrolysis of 4-Nitrophenyl phosphate, leading to the release of inorganic phosphate and para-nitrophenol . This process involves binding interactions with the enzymes, leading to the activation of these enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4-Nitrophenyl phosphate in laboratory settings can change over time. For instance, the hydrolysis of 4-Nitrophenyl phosphate at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . This indicates that the product’s stability and degradation can vary depending on the conditions of the experiment .

Metabolic Pathways

4-Nitrophenyl phosphate is involved in the metabolic pathway related to phosphatases . These enzymes interact with 4-Nitrophenyl phosphate to catalyze its hydrolysis, leading to the production of inorganic phosphate and para-nitrophenol . This process can affect metabolic flux or metabolite levels within the cell .

准备方法

合成路线和反应条件: 对硝基苯基磷酸酯可以通过磷酸与4-硝基苯酚的酯化反应合成 . 该反应通常涉及使用脱水剂来促进磷酸酯键的形成。

工业生产方法: 对硝基苯基磷酸酯的工业生产通常涉及在受控条件下的大规模酯化过程,以确保高产量和纯度。 然后对化合物进行纯化和结晶,用于各种应用 .

化学反应分析

反应类型: 对硝基苯基磷酸酯主要发生磷酸酶催化的水解反应 . 水解导致无机磷酸盐和对硝基苯酚的共轭碱释放,后者呈黄色,在405 nm处具有最大吸收 .

常用试剂和条件:

试剂: 磷酸酶(例如,碱性磷酸酶,蛋白质酪氨酸磷酸酶)

相似化合物的比较

类似化合物:

对氧磷: 另一种用于生化分析的芳香族磷酸酯.

4-硝基苯基二氢磷酸盐: 一种结构类似于对硝基苯基磷酸酯的化合物.

独特性: 对硝基苯基磷酸酯的独特性在于其显色特性,这使得酶活性能够轻松检测和定量 . 其低成本和高灵敏度使其成为各种研究和工业应用中首选的底物 .

属性

IUPAC Name |

(4-nitrophenyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKIHKMTEMTJQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60861876 | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-13-2, 12778-12-0 | |

| Record name | 4-Nitrophenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrophenylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl phosphoric acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrophenyl dihydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrophenylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-nitrophenyl phosphate function as a substrate for alkaline phosphatase?

A1: Alkaline phosphatase catalyzes the hydrolysis of PNPP, breaking the phosphate ester bond and releasing 4-nitrophenol and inorganic phosphate. [, ] 4-Nitrophenol exhibits a yellow color in alkaline solutions, allowing for convenient spectrophotometric monitoring of the reaction at 404 nm. [, , ]

Q2: Are there differences in how metal ions interact with 4-nitrophenyl phosphate compared to natural phosphatase substrates?

A2: Yes, studies using myo-inositol monophosphatase show that metal ion inhibitors like lithium interact differently depending on the substrate. Lithium shows uncompetitive inhibition with inositol 1-phosphate, but non-competitive inhibition with PNPP. This suggests different binding modes of the metal ion depending on the substrate structure. []

Q3: What is the molecular formula and weight of 4-nitrophenyl phosphate?

A3: The molecular formula for the disodium salt trihydrate is 2NaC6H4NO6P·3H2O with a molecular weight of 371 g/mol. []

Q4: How can I determine the presence of 4-nitrophenol contamination in 4-nitrophenyl phosphate samples?

A4: Paired-ion high-performance liquid chromatography can be employed to quantify 4-nitrophenol content in PNPP. A reversed-phase column with a methanol/water mobile phase containing tetrabutylammonium phosphate reagent allows for the separation and detection of both compounds. [, , ]

Q5: Does the absorbance of 4-nitrophenyl phosphate in alkaline solution vary with temperature?

A5: Yes, the absorbance of alkaline PNPP solutions exhibits temperature dependence. This thermochromic property is independent of the source, buffer concentration, and pH above 9.0. This highlights the need for strict temperature control during enzymatic assays using PNPP. [, ]

Q6: Can you describe the mechanism of 4-nitrophenyl phosphate hydrolysis by zirconium-substituted Wells-Dawson polyoxometalates?

A6: Kinetic and NMR studies suggest that the Zr(IV)-substituted Wells-Dawson polyoxometalate binds to PNPP, forming a complex. This interaction facilitates the hydrolytic cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate. The process exhibits significant pH dependence, with higher activity observed under acidic conditions. [, ]

Q7: How does Prussian blue compare to tetraamine cobalt (III) complexes in promoting PNPP hydrolysis?

A7: Both Prussian blue and tetraamine cobalt (III) complexes demonstrate catalytic activity for PNPP hydrolysis. Interestingly, the hydrolysis rate with Prussian blue is comparable to that observed with [(tme)2Co(OH2)2]3+, highlighting the role of mixed-valence bimetallic centers in Prussian blue for substrate binding and promoting nucleophilic attack. []

Q8: What is the role of metal ions in catalyzing PNPP hydrolysis?

A8: Metal ions, such as copper, zinc, and lanthanides, can significantly enhance the hydrolysis rate of PNPP. They often function by coordinating to the phosphate group, increasing its electrophilicity and facilitating nucleophilic attack by water or hydroxide ions. The specific mechanism and efficiency depend on the metal ion, its coordination environment, and reaction conditions. [, , , , ]

Q9: Can 4-nitrophenyl phosphate be used to study the stereospecificity of enzymes?

A9: Yes, studies with phosphatidylinositol-specific phospholipase C from Bacillus cereus utilized resolved enantiomers of myo-inositol 1-(4-nitrophenyl phosphate). Results showed high stereospecificity for the D-enantiomer, demonstrating the enzyme's ability to discriminate between substrate enantiomers. []

Q10: Have there been computational studies on the mechanism of metal-catalyzed PNPP hydrolysis?

A10: While the provided articles do not describe specific computational studies on PNPP, they highlight the potential for using computational tools to investigate the mechanism of metal-catalyzed hydrolysis. Computational chemistry can provide insights into transition states, intermediate structures, and the role of the metal ion in facilitating the reaction.

Q11: How does the structure of the phosphorylating agent affect the selectivity of phosphorylation reactions?

A11: Studies using 2-(N,N-dimethylamino)-4-nitrophenyl phosphate (2) demonstrated its selectivity for phosphorylating primary hydroxyl groups in alcohols and nucleosides. This selectivity is attributed to the specific reactivity of the reagent and its interaction with different hydroxyl groups. []

Q12: How do steric effects influence the catalytic activity of zinc(II) complexes in cleaving RNA and DNA model phosphates?

A12: Research on N-methylated []aneN3-containing zinc(II) complexes revealed that increasing steric hindrance around the metal center, achieved through N-methylation, can significantly impact the catalytic activity and synergetic effects in phosphate diester cleavage reactions. This highlights the importance of considering steric factors when designing metal complexes for catalytic applications. []

Q13: How does the presence of impurities in 4-nitrophenyl phosphate samples affect its use in alkaline phosphatase assays?

A13: Impurities, such as 4-nitrophenol and inorganic phosphate, are commonly found in PNPP and can lead to inaccuracies in alkaline phosphatase activity measurements. [] High-purity materials with minimal contamination are crucial for reliable enzymatic assays.

Q14: What safety precautions should be taken when handling 4-nitrophenyl phosphate?

A14: While specific SHE regulations are not discussed in these research articles, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment, handling the compound in a well-ventilated area, and avoiding contact with skin or eyes.

Q15: What are some historical milestones in the use of 4-nitrophenyl phosphate in enzyme research?

A15: The development of PNPP as a chromogenic substrate for phosphatase enzymes marked a significant advancement in enzyme kinetics. Its use allowed for simple and sensitive spectrophotometric assays, facilitating research on phosphatase activity, kinetics, and inhibition. [, ]

Q16: How has the use of 4-nitrophenyl phosphate advanced our understanding of enzyme mechanisms?

A16: PNPP has been instrumental in elucidating the mechanisms of various enzymes, particularly phosphatases. By studying the kinetics and inhibition of PNPP hydrolysis, researchers have gained valuable insights into the catalytic mechanisms, substrate specificity, and roles of metal ions in enzyme activity. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)

![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)